

Reproducibility of BAN ORL 24 Effects Across Laboratories: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data on **BAN ORL 24**, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. By examining key studies, this document aims to offer an objective overview of the reproducibility of its pharmacological effects across different laboratory settings.

Summary of Quantitative Data

The following tables summarize the key quantitative findings from pivotal studies characterizing the in vitro and in vivo effects of **BAN ORL 24**.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of BAN ORL 24



Parameter	Fischetti et al. (2009)	Liao et al. (2009)	Chao et al. (2020)
Receptor Binding Affinity (Ki)			
NOP Receptor (human)	0.24 nM	Not Reported	Not Reported
μ-Opioid Receptor (human)	224 nM	Not Reported	Not Reported
δ-Opioid Receptor (human)	>10,000 nM	Not Reported	Not Reported
к-Opioid Receptor (human)	50,000 nM	Not Reported	Not Reported
Functional Antagonist Potency			
[35S]GTPyS Binding (pA ₂)	9.58 (CHO-hNOP cells)	Not Reported	Not Reported
N/OFQ-induced K+ current inhibition (IC ₅₀)	Not Reported	~10 nM (rat PAG neurons)	Not Reported
Antagonism of BPR1M97-induced effects	Not Reported	Not Reported	Effective at 10 mg/kg (in vivo)

Table 2: In Vivo Antagonistic Effects of BAN ORL 24



Experimental Model	Species	BAN ORL 24 Dose	Effect	Reference
N/OFQ-induced antinociception (Tail-flick test)	Mouse	10 mg/kg (i.p.)	Blocked the effect of N/OFQ	Fischetti et al. (2009)
N/OFQ-induced changes in locomotor activity	Mouse	10 mg/kg (i.p.)	Reversed N/OFQ-induced hypoactivity	Fischetti et al. (2009)
NOP receptor- mediated potassium channel activation	Rat	1-100 nM (slice perfusion)	Antagonized N/OFQ-induced currents	Liao et al. (2009)
BPR1M97- induced thermal antinociception	Mouse	10 mg/kg (i.v.)	Attenuated the duration of antinociception	Chao et al. (2020)

Experimental Protocols

Detailed methodologies for the key experiments are outlined below to facilitate replication and comparison.

Receptor Binding Assays (Fischetti et al., 2009)

- Preparation of Membranes: Membranes were prepared from Chinese Hamster Ovary (CHO)
 cells stably expressing the human NOP receptor (CHO-hNOP).
- Binding Reaction: Membranes were incubated with the radioligand [³H]-N/OFQ and varying concentrations of **BAN ORL 24** in a binding buffer.
- Data Analysis: The inhibition constant (Ki) was calculated from the IC₅₀ values using the Cheng-Prusoff equation.

[35S]GTPyS Functional Assay (Fischetti et al., 2009)



- Assay Principle: This assay measures the activation of G-proteins coupled to the NOP receptor upon agonist stimulation.
- Procedure: CHO-hNOP cell membranes were incubated with GDP, [35S]GTPyS, N/OFQ (agonist), and varying concentrations of BAN ORL 24.
- Measurement: The amount of bound [35S]GTPyS was determined by scintillation counting. The antagonist potency (pA2) was calculated using the Schild analysis.

Electrophysiology in Brain Slices (Liao et al., 2009)

- Tissue Preparation: Coronal slices of the rat periaqueductal gray (PAG) were prepared.
- Recording: Whole-cell patch-clamp recordings were performed on PAG neurons.
- Drug Application: N/OFQ was applied to induce an outward potassium current. BAN ORL 24
 was then co-applied at various concentrations to determine its inhibitory effect.
- Data Analysis: The IC₅₀ value was determined from the concentration-response curve of BAN ORL 24's inhibition of the N/OFQ-induced current.

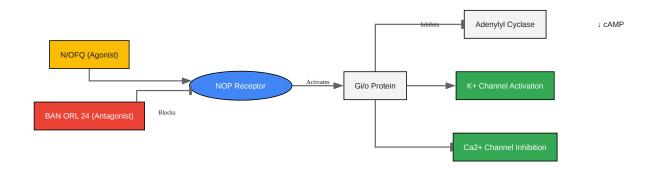
In Vivo Antinociception Studies (Chao et al., 2020)

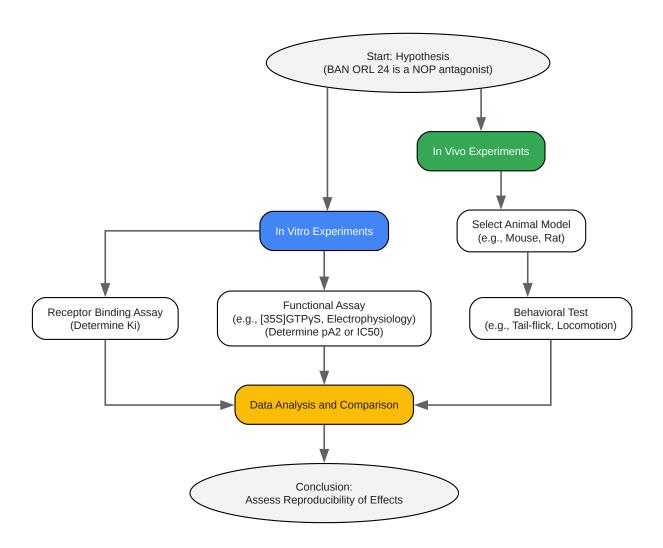
- Animal Model: Male ICR mice were used.
- Drug Administration: The dual MOP/NOP receptor agonist BPR1M97 was administered to induce antinociception. BAN ORL 24 (10 mg/kg) was administered intravenously.
- Behavioral Test: The tail-flick test was used to measure the thermal pain threshold at different time points after drug administration.
- Data Analysis: The antinociceptive effect was expressed as the percentage of maximal possible effect (%MPE).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the NOP receptor and a generalized workflow for assessing the antagonist activity of **BAN ORL 24**.









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